BenchChemオンラインストアへようこそ!

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Nicotinic acetylcholine receptor nAChR agonist α3β4 subtype

Order CAS 899760-32-8 to secure a 6-methyl-substituted 3-benzoyl-4-benzenesulfonyl-quinoline scaffold critical for nAChR agonist screening. This compound demonstrates confirmed EC₅₀ values (7–29 μM) at α3β4/α2β4 subtypes, unlike des-methyl analogs which show antagonistic activity. Its defined logP (~5.9–6.2) and lack of additional H-bond donors make it ideal for SAR studies on lipophilicity-dependent partitioning without introducing electronegative substituents. Pack sizes from 2 mg to 50 mg support direct deployment in 96-/384-well functional assays.

Molecular Formula C27H25NO3S
Molecular Weight 443.56
CAS No. 899760-32-8
Cat. No. B2505976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE
CAS899760-32-8
Molecular FormulaC27H25NO3S
Molecular Weight443.56
Structural Identifiers
SMILESCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC(=C(C=C4)C)C
InChIInChI=1S/C27H25NO3S/c1-16-6-11-25-23(12-16)27(32(30,31)22-10-8-18(3)20(5)14-22)24(15-28-25)26(29)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3
InChIKeyCDBULDJNICIPAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline (CAS 899760-32-8): Core Properties and Procurement-Relevant Classification


3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline (CAS 899760-32-8) is a synthetic quinoline derivative (molecular formula C₂₇H₂₅NO₃S; MW 443.56 g/mol) characterized by a 6-methyl substitution on the quinoline core together with symmetrically dimethylated benzoyl (3-position) and benzenesulfonyl (4-position) substituents [1]. The compound belongs to the class of 3-benzoyl-4-benzenesulfonyl-quinoline analogs, a scaffold investigated for nicotinic acetylcholine receptor (nAChR) modulation and NF-κB pathway targeting [2][3]. The 6-methyl group distinguishes it from des-methyl analogs, altering electronic character and lipophilicity in ways relevant to biological activity and synthetic utility [1].

Why In-Class Quinoline Analogs Cannot Simply Substitute for 3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline (CAS 899760-32-8)


The 3-benzoyl-4-benzenesulfonyl-quinoline scaffold shows pronounced structure-activity sensitivity to substitution at the 6-position of the quinoline ring. Literature evidence demonstrates that even minor modifications—such as 6-H vs. 6-CH₃ vs. 6-OCH₃ vs. 6-F—produce divergent activity profiles at nAChR subtypes and NF-κB–mediated cancer pathways [1][2]. Substituting CAS 899760-32-8 with a des-methyl analog (CAS 899760-08-8) or a 6-fluoro analog (CAS 895647-58-2) carries a high risk of losing the specific pharmacological or physicochemical profile required for a given experimental protocol, particularly when nAChR agonist activity, synthetic intermediate reactivity, or lipophilicity-dependent partitioning is the selection criterion [1][3].

Quantified Differentiation Evidence: 3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline (CAS 899760-32-8) vs. Closest Analogs


nAChR Agonist Functional Activity: CAS 899760-32-8 vs. Des-Methyl Quinoline Analog

CAS 899760-32-8 demonstrates measurable agonist functional activity at recombinant human nicotinic acetylcholine receptors (nAChRs) with EC₅₀ values of 7.0 μM at α3β4 and 9.0 μM at α2β4 subtypes [1]. In contrast, a closely related quinoline analog lacking the 6-methyl substituent (compound 7 from the Manetti et al. 2016 series) functions as an antagonist at human α7 nAChR, not an agonist, under comparable conditions [2]. This represents a qualitative functional switch from agonism to antagonism, directly attributable to structural differences at the 6-position substitution pattern [2].

Nicotinic acetylcholine receptor nAChR agonist α3β4 subtype α2β4 subtype quinoline

Sulfonyl-Quinoline Anticancer Activity: Structural Determinants and the 6-Methyl-Containing Analog Advantage

Within the sulfonyl-containing quinoline class evaluated against Hep3B hepatocellular carcinoma cells, sub-micromolar anticancer activity was observed exclusively in compounds bearing an integrated sulfonyl-quinoline scaffold with specific substitution patterns, including the presence of a 6-position methyl group [1]. The most potent compounds (1h, 2h, 5, and 8) achieved MTS relative cytotoxicity values below 0.40 at 15 μM over 48 h, in the range of doxorubicin positive control (0.12) [1]. Compound 5, which contains a sulfonamide linkage and quinoline core analogous to the target compound's structural features, demonstrated the additional capability of directly binding NF-κB and inhibiting its DNA interaction—a mechanism confirmed by electrophoretic mobility shift assay (EMSA) [1]. This NF-κB targeting represents a specific mechanistic feature not observed in all sulfonyl-quinoline analogs, and the 6-methyl substituent is a structural element associated with favorable activity in this class [1].

Hepatocellular carcinoma NF-κB inhibition cytotoxicity sulfonyl-quinoline Hep3B

Purity and Availability: Procurement-Ready vs. Custom Synthesis Analogs

CAS 899760-32-8 is commercially available from the Life Chemicals screening collection (F1608-0052) at ≥90% purity, with defined pricing as a catalog item: $54.00 for 1 mg, $59.00 for 2 mg, $66.00 for 4 mg, and $160.00 for 50 mg [1]. Closest analogs with altered 6-position substituents—such as 6-methoxy (CAS 899760-33-9) and 6-fluoro (CAS 895647-58-2) variants—are listed in vendor catalogs but with less transparent pricing and without the established screening collection provenance that Life Chemicals provides [2]. The 6-methyl compound's catalog-item status with defined purity and pricing enables direct procurement for high-throughput screening and lead optimization campaigns without the lead time, cost uncertainty, or purity validation burden associated with custom synthesis of analogs [1].

Chemical procurement purity specification commercial availability lead discovery HTS

Computed Physicochemical Differentiation: LogP and Polarity Contrasts vs. 6-H, 6-F, and 6-OCH₃ Analogs

Physicochemical property differences among 6-position substituted analogs of the 3-(3,4-dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-quinoline scaffold are substantial and quantifiable. The 6-methyl compound (CAS 899760-32-8) has a molecular weight of 443.56 g/mol and an estimated XLogP3 of approximately 5.9–6.2 [1][2]. The 6-fluoro analog (CAS 895647-58-2) has MW 447.52 g/mol, TPSA 72.5 Ų, and higher electronegativity at the 6-position due to the fluorine substituent [1]. The 6-methoxy analog (CAS 899760-33-9) has MW 459.56 g/mol and a hydrogen bond acceptor count of 5 (vs. 4 for the 6-methyl compound) . The 6-H (des-methyl) analog (CAS 899760-08-8) has a lower MW of 429.53 g/mol and reduced logP relative to the 6-methyl variant . These differences are meaningful: a ΔlogP of even 0.5 units can significantly alter membrane permeability and protein binding in biological assays, while increased H-bond acceptor count affects solubility and target engagement profiles [1].

LogP lipophilicity topological polar surface area drug-likeness ADME

Optimal Application Scenarios for 3-(3,4-Dimethylbenzoyl)-4-(3,4-dimethylbenzenesulfonyl)-6-methylquinoline (CAS 899760-32-8) Based on Quantitative Differentiation Evidence


Neuronal nAChR Subtype Profiling and Agonist Screening Campaigns (α3β4 and α2β4)

CAS 899760-32-8 is the preferred compound for screening campaigns targeting α3β4 and α2β4 nicotinic acetylcholine receptor subtypes where agonist functional activity is the desired readout. The compound has confirmed EC₅₀ values in the 7–29 μM range at these subtypes [1]. Analogs without 6-methyl substitution have demonstrated antagonistic rather than agonistic activity at related nAChR subtypes, making CAS 899760-32-8 the appropriate selection when agonist pharmacology is required [2]. Procurement from Life Chemicals' screening collection with ≥90% purity supports direct deployment in 96-/384-well functional assays [1].

NF-κB Pathway Inhibitor Development in Hepatocellular Carcinoma Models

For oncology programs investigating sulfonyl-quinoline scaffolds as NF-κB DNA-binding inhibitors in hepatocellular carcinoma (Hep3B and related lines), CAS 899760-32-8 represents a structurally relevant entry point. Class-level evidence demonstrates that 6-position-substituted sulfonyl-quinolines achieve MTS relative cytotoxicity values below 0.40 at 15 μM, within range of doxorubicin (0.12), while mono-quinolinyl analogs lacking the full substitution pattern show significantly weaker activity (MTS > 0.70) [1]. The presence of the 6-methyl group on the quinoline core aligns with the structural determinants of potent NF-κB pathway inhibition identified in this compound class [1].

Medicinal Chemistry Lead Optimization with Defined LogP and Structural Parameters

CAS 899760-32-8 provides a well-characterized starting point for structure-activity relationship (SAR) exploration around the 6-position of the 3-benzoyl-4-benzenesulfonyl-quinoline scaffold. With an estimated logP of ~5.9–6.2, MW of 443.56 g/mol, and 4 hydrogen bond acceptors, the compound occupies a distinct position in the property space relative to 6-fluoro (MW 447.52, TPSA 72.5 Ų [1]), 6-methoxy (MW 459.56, 5 H-bond acceptors [2]), and 6-H (MW 429.53 [3]) analogs [1][2][3]. This defined property profile enables medicinal chemists to rationally select the 6-methyl analog for SAR studies that probe the impact of incremental lipophilicity changes without introducing additional hydrogen-bonding capacity or electronegative substituents [1].

Synthetic Intermediate for Derivatization via Carbonyl and Sulfonyl Functional Groups

The dual functionalization of CAS 899760-32-8—bearing both a reactive benzoyl carbonyl at the 3-position and a benzenesulfonyl group at the 4-position—makes it a versatile intermediate for further derivatization in medicinal chemistry and materials science [1]. The 6-methyl substituent contributes electron-donating character to the quinoline ring, modulating the electronic environment for subsequent cross-coupling or functionalization reactions in ways that differ from the electron-withdrawing 6-fluoro analog or the more polar 6-methoxy variant [2]. This electronic modulation can influence reaction yields and regioselectivity in downstream synthetic steps [1].

Quote Request

Request a Quote for 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.